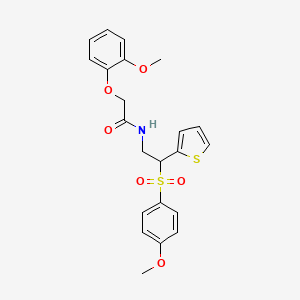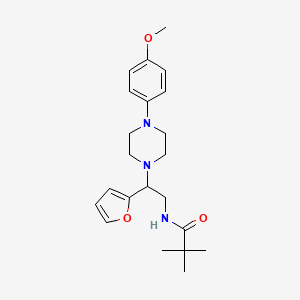
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is a chemical compound that has been widely researched for its potential use in the treatment of various medical conditions. This compound is known for its unique chemical structure and has been found to exhibit promising biological activities that make it a subject of interest in the scientific community.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide and its derivatives are actively explored in the domain of medicinal chemistry for their potential therapeutic effects. A notable example is the synthesis of novel derivatives aimed at evaluating their pharmacological activities, such as antidepressant and antianxiety effects, through various biochemical assays. The chemical structures of these compounds are validated using advanced spectroscopic techniques, underscoring the meticulous approach to designing molecules with potential clinical applications (J. Kumar et al., 2017).
Antimicrobial Activity
Research into azole derivatives starting from furan-2-carbohydrazide highlights the antimicrobial potential of these compounds. Synthesis processes involve converting 1,2,4-triazole compounds to Mannich bases with piperazine moieties, among others. The synthesized compounds display activity against various microorganisms, pointing to their possible application in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Metabolism and Pharmacokinetics
The metabolic pathways and pharmacokinetics of related compounds, such as KRO-105714, a 1,3-thiazole derivative with anti-atopic dermatitis activity, have been thoroughly investigated. These studies employ high-resolution/high-accuracy tandem mass spectroscopy to identify metabolites, revealing insights into the drug's metabolism and potential interactions within human liver microsomes. Such research is crucial for understanding the safety and efficacy of new therapeutic agents (Min Song et al., 2014).
Anti-inflammatory and Analgesic Agents
Compounds derived from benzodifuranyl and other heterocyclic structures have been synthesized and evaluated for their COX-1/COX-2 inhibition properties, along with their analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of these molecules in treating conditions associated with inflammation and pain, with some compounds showing high COX-2 selectivity and significant protective activities (A. Abu‐Hashem et al., 2020).
Neuropharmacological Applications
Exploration of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the neuropharmacological applications of these compounds. The design and synthesis of analogues demonstrate significant potency improvements over initial compounds, indicating the role of these molecules in developing treatments for HIV-1. Such research contributes to the broader efforts in finding effective therapies for neurologic and viral disorders (D. Romero et al., 1994).
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)21(26)23-16-19(20-6-5-15-28-20)25-13-11-24(12-14-25)17-7-9-18(27-4)10-8-17/h5-10,15,19H,11-14,16H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPLNPHCIRLMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320814 | |
| Record name | N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
54.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide | |
CAS RN |
877634-08-7 | |
| Record name | N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




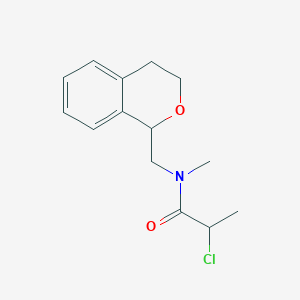
![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)
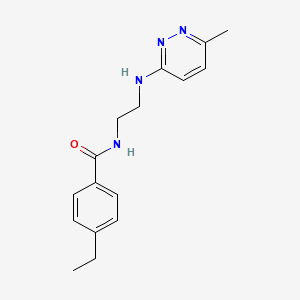
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2617677.png)

![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)
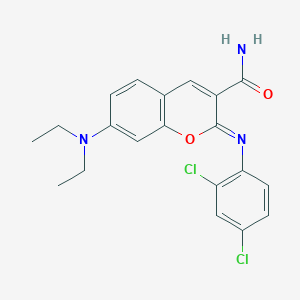
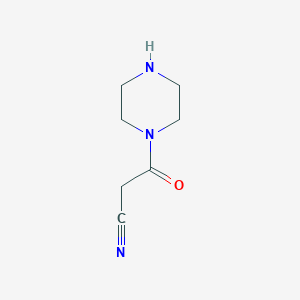
![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)
![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)
![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)
![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)
